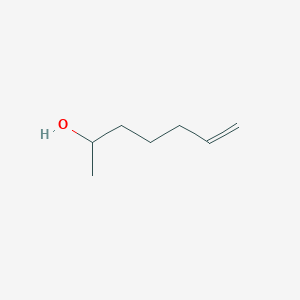

Hept-6-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

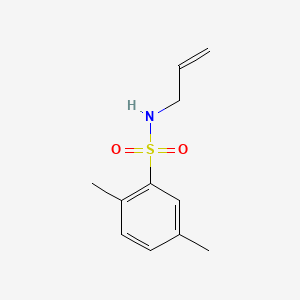

Hept-6-en-2-ol is an organic compound that belongs to the group of alcohols. It has a molecular formula of C7H14O and an average mass of 114.186 Da .

Synthesis Analysis

This compound can be synthesized using various methods. For instance, it can be produced through the cyclization of highly substituted alcohol–2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides (PhSeCl and PhSeBr), in the presence of various Lewis bases (piperidine, triethylamine, pyridine and quinoline) and Lewis acids (CoCl 2, SnCl 2) as additives .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can form a tetrahydrofurane ring by cyclization with phenylselenohalides in the presence of various Lewis bases and acids .Physical and Chemical Properties Analysis

This compound has a molecular weight of 114.19 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

1. HIV-1 Inhibition

Hept-6-en-2-ol, specifically 1-[(2-hydroxy-ethoxy)methyl]-6-phenylthiothymine (HEPT), has been identified as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1). It effectively inhibits HIV-1 replication in various cell cultures, including T4 cell cultures, peripheral blood lymphocytes, and macrophages, without affecting other retroviruses like HIV-2. HEPT's mechanism of action, distinct from that of dideoxynucleoside 5'-triphosphates, remains a subject for further study (Baba et al., 1989).

2. Anti-Bacterial Agents and β-lactamase Inhibitors

6-Azabicyclo[3.2.0]hept-2-ene derivatives, closely related to this compound, have shown potential as anti-bacterial agents and β-lactamase inhibitors. These compounds demonstrate efficacy in inhibiting β-lactamase, contributing to their anti-microbial potency (Singh & Cooper, 1994).

3. Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound derivatives, particularly HEPT, have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. They have shown significant potency and a broad resistance spectrum. Molecular modifications of HEPT have led to compounds with optimal pharmacokinetic profiles. The crystallographic studies of HEPTs/RT complexes have greatly advanced the design of novel NNRTIs (Chen et al., 2012).

4. Biocatalytic Synthesis of Chiral Compounds

Bicyclo[3.2.0]hept-2-en-6-ols, derivatives of this compound, are key building blocks in synthesizing chiral cyclobutane and -pentane systems. They have been prepared with high enantiomeric excess using lipase-catalyzed resolution. This biocatalytic approach is significant for the synthesis of various biologically active molecules (Klempier et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

hept-6-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLYPSYVXXSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

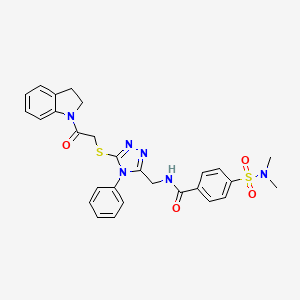

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

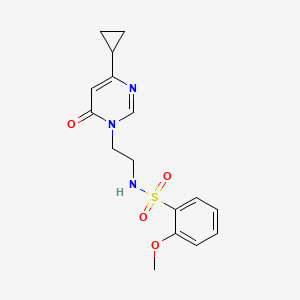

![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)

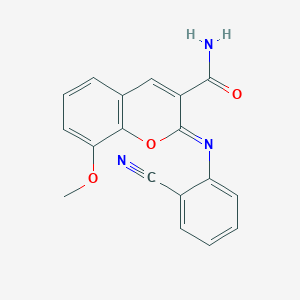

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)